Cas no 2229389-06-2 (2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol)

2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
- 2229389-06-2
- EN300-1926644
-
- インチ: 1S/C7H11BrO2/c8-4-7(9)6-2-1-3-10-5-6/h5,7,9H,1-4H2
- InChIKey: LZTRLDZEKMWKLW-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1=COCCC1)O
計算された属性
- せいみつぶんしりょう: 205.99424g/mol
- どういたいしつりょう: 205.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926644-0.5g |
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2229389-06-2 | 0.5g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1926644-10.0g |
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2229389-06-2 | 10g |
$4729.0 | 2023-05-31 | ||
Enamine | EN300-1926644-0.05g |
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2229389-06-2 | 0.05g |
$924.0 | 2023-09-17 | ||
Enamine | EN300-1926644-0.1g |
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2229389-06-2 | 0.1g |
$968.0 | 2023-09-17 | ||
Enamine | EN300-1926644-1.0g |
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2229389-06-2 | 1g |
$1100.0 | 2023-05-31 | ||
Enamine | EN300-1926644-0.25g |
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2229389-06-2 | 0.25g |
$1012.0 | 2023-09-17 | ||
Enamine | EN300-1926644-5.0g |
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2229389-06-2 | 5g |
$3189.0 | 2023-05-31 | ||
Enamine | EN300-1926644-5g |
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2229389-06-2 | 5g |
$3189.0 | 2023-09-17 | ||
Enamine | EN300-1926644-2.5g |
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2229389-06-2 | 2.5g |
$2155.0 | 2023-09-17 | ||
Enamine | EN300-1926644-1g |
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |
2229389-06-2 | 1g |
$1100.0 | 2023-09-17 |
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-olに関する追加情報
Introduction to 2-Bromo-1-(3,4-Dihydro-2H-Pyran-5-Yl)Ethan-1-Ol (CAS No. 2229389-06-2)
2-Bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol is a versatile organic compound with the CAS registry number 2229389-06-2. This compound belongs to the class of bromoalcohols and is widely recognized for its applications in organic synthesis and medicinal chemistry. The molecule features a bromine atom attached to a carbon chain, along with a hydroxyl group and a dihydropyran ring, making it a valuable intermediate in the construction of complex molecular architectures.
The dihydropyran ring in this compound is a key structural feature that contributes to its reactivity and utility in various chemical transformations. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of novel drug candidates. For instance, researchers have employed this compound as a starting material for the construction of glycosidic bonds, which are critical in carbohydrate chemistry and natural product synthesis.
One of the most notable advancements involving CAS No. 2229389-06-2 is its use in click chemistry reactions. The bromine atom in the molecule serves as an excellent leaving group, enabling efficient coupling reactions with azides or alkynes under mild conditions. This has opened new avenues for the rapid assembly of complex molecules, particularly in the field of drug discovery.
In addition to its synthetic applications, 2-bromo-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol has been studied for its potential biological activities. Preliminary assays have indicated that it exhibits moderate inhibitory effects on certain enzymes, suggesting its potential as a lead compound for therapeutic development. However, further research is required to fully elucidate its pharmacological properties and mechanisms of action.
From a structural perspective, the compound's stereochemistry plays a significant role in its reactivity and selectivity. The dihydropyran ring can adopt different conformations depending on the reaction conditions, which can influence the outcome of subsequent transformations. This has led to an increased interest in studying the stereochemical outcomes of reactions involving this compound.
Another area of active research is the exploration of green chemistry methods for synthesizing this compound. Traditional methods often involve harsh reaction conditions or toxic reagents; however, recent advancements have focused on developing environmentally friendly protocols that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote sustainable chemical practices.
The versatility of CAS No. 2229389-06-2 extends to its applications in materials science as well. Its ability to undergo polymerization under specific conditions has made it a candidate for developing novel polymeric materials with tailored properties. These materials hold promise for use in advanced coatings, adhesives, and biomedical devices.
In conclusion, 2-bromo-1-(3,4-dihydro-2H-pyran-5-Yl)ethan-Ol (CAS No. 2229389-O6-O) is a multifaceted compound with significant potential across various fields of chemistry and biology. Its unique structure and reactivity continue to drive innovative research and development efforts, making it an essential tool for modern chemical synthesis and drug discovery.
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